molecular formula C15H22N2O2 B10967208 Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate

Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate

Cat. No.: B10967208
M. Wt: 262.35 g/mol
InChI Key: KCNSHWUUJWPSGJ-UHFFFAOYSA-N
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Description

Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate typically involves a multi-step process. One common method includes the reaction of 4-methylphenylpiperazine with methyl chloroacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate is unique due to the combination of the piperazine ring and the ester group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

methyl 2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate

InChI

InChI=1S/C15H22N2O2/c1-12-4-6-14(7-5-12)17-9-8-16(10-13(17)2)11-15(18)19-3/h4-7,13H,8-11H2,1-3H3

InChI Key

KCNSHWUUJWPSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)CC(=O)OC

Origin of Product

United States

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